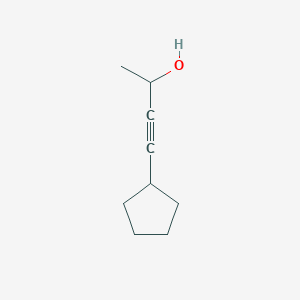

4-Cyclopentylbut-3-yn-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100144-29-4 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

4-cyclopentylbut-3-yn-2-ol |

InChI |

InChI=1S/C9H14O/c1-8(10)6-7-9-4-2-3-5-9/h8-10H,2-5H2,1H3 |

InChI Key |

AQGWZZCXQBVFEA-UHFFFAOYSA-N |

SMILES |

CC(C#CC1CCCC1)O |

Canonical SMILES |

CC(C#CC1CCCC1)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control in the Production of 4 Cyclopentylbut 3 Yn 2 Ol

Established Synthetic Pathways to 4-Cyclopentylbut-3-yn-2-ol

The primary approach to synthesizing this compound involves the nucleophilic addition of a cyclopentylacetylide to acetaldehyde. This can be achieved through various methodologies, including multi-step syntheses and more streamlined one-pot or cascade reactions.

A common multi-step synthesis of this compound begins with the deprotonation of cyclopentylacetylene (B1345640) to form a potent nucleophile. libretexts.org This is typically followed by the addition of acetaldehyde to yield the target alcohol.

Step 1: Formation of a Metal Acetylide

The terminal alkyne, cyclopentylacetylene, is deprotonated using a strong base to form a metal acetylide. Common bases for this transformation include organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents. The choice of base and solvent can influence the reactivity of the resulting acetylide.

Step 2: Nucleophilic Addition to Acetaldehyde

The generated cyclopentylacetylide is then reacted with acetaldehyde in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures to afford the lithium or magnesium salt of this compound.

Step 3: Aqueous Workup

The reaction is quenched with an aqueous solution, often a saturated solution of ammonium chloride, to protonate the alkoxide and yield the final product, this compound.

A representative multi-step synthesis is outlined in the table below:

| Step | Reactants | Reagents | Solvent | Conditions | Product |

| 1 | Cyclopentylacetylene | n-Butyllithium | THF | -78 °C to 0 °C | Lithium cyclopentylacetylide |

| 2 | Lithium cyclopentylacetylide, Acetaldehyde | THF | -78 °C | Lithium salt of this compound | |

| 3 | Lithium salt of this compound | Aq. NH4Cl | Room Temp | This compound |

This approach offers several advantages over traditional multi-step syntheses, including:

Reduced reaction time and purification steps.

Improved atom economy.

Stereoselective Synthesis of Enantiopure this compound

The stereoselective synthesis of a specific enantiomer of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Asymmetric catalysis provides a powerful tool for achieving high enantioselectivity in the synthesis of propargyl alcohols.

Asymmetric catalysis for the synthesis of this compound typically involves the use of a chiral catalyst to control the facial selectivity of the addition of the cyclopentylacetylide to acetaldehyde. nih.gov Metal-based catalysts are commonly employed, where a chiral ligand coordinates to a metal center to create a chiral environment around the reactive site.

The general approach involves the in-situ formation of a zinc acetylide from cyclopentylacetylene and a zinc source, such as diethylzinc (Et2Zn) or zinc triflate (Zn(OTf)2). wikipedia.org This zinc acetylide then reacts with acetaldehyde in the presence of a chiral ligand.

The following table summarizes representative catalyst systems that could be applied to the asymmetric synthesis of this compound, with expected yields and enantiomeric excesses (ee) based on similar reactions reported in the literature.

| Catalyst System | Chiral Ligand | Metal Source | Expected Yield (%) | Expected ee (%) |

| 1 | (+)-N-Methylephedrine | Zn(OTf)2 | 85-95 | >90 |

| 2 | (R)-BINOL | Ti(OiPr)4/ZnEt2 | 80-90 | >95 |

| 3 | ProPhenol | ZnEt2 | 90-99 | >98 |

The design of the chiral ligand is crucial for achieving high enantioselectivity. researchgate.net Many successful ligands for the asymmetric alkynylation of aldehydes are based on chiral amino alcohols and binaphthyl derivatives. researchgate.netorganic-chemistry.org

Chiral Amino Alcohols: Ligands such as N-methylephedrine are readily available and have proven to be effective in promoting the enantioselective addition of alkynylzincs to aldehydes. wikipedia.orgorganic-chemistry.org The nitrogen and oxygen atoms of the amino alcohol coordinate to the zinc center, creating a rigid chiral pocket that directs the approach of the acetaldehyde.

BINOL Derivatives: 1,1'-Bi-2-naphthol (BINOL) is a C2-symmetric chiral diol that can be used to prepare highly effective chiral ligands. mdpi.com The chirality of the BINOL backbone is transferred to the catalytic complex, leading to high levels of asymmetric induction.

The effectiveness of a chiral ligand is dependent on its ability to create a well-defined and sterically demanding chiral environment that can effectively differentiate between the two prochiral faces of the aldehyde.

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. researchgate.net Organocatalysts are small organic molecules that can promote chemical reactions with high enantioselectivity.

For the synthesis of chiral propargyl alcohols, bifunctional organocatalysts bearing both a Brønsted acid and a Lewis base moiety have been developed. The Brønsted acid component activates the aldehyde through hydrogen bonding, while the Lewis base activates the alkyne. Cinchona alkaloids and their derivatives are a common class of organocatalysts used for this type of transformation. nih.gov

An organocatalytic approach to the synthesis of enantiopure this compound would involve the reaction of cyclopentylacetylene with acetaldehyde in the presence of a chiral organocatalyst. This method avoids the use of metals, which can be advantageous in terms of cost, toxicity, and environmental impact.

Chiral Auxiliary Strategies for the Synthesis of this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org For the synthesis of this compound, a common strategy involves the asymmetric addition of a cyclopentylacetylene nucleophile to acetaldehyde, or an acetylide to cyclopentanecarboxaldehyde, mediated by a chiral auxiliary.

One of the most effective methods involves the use of a chiral ligand that complexes with a metal salt to form a chiral catalyst. For instance, the addition of terminal alkynes to aldehydes can be catalyzed by a zinc triflate (Zn(OTf)₂) complex with a chiral amino alcohol ligand, such as (+)-N-methylephedrine. organic-chemistry.org In a hypothetical synthesis of (R)-4-Cyclopentylbut-3-yn-2-ol, cyclopentylacetylene would be treated with a zinc salt and (+)-N-methylephedrine to form a chiral zinc acetylide complex. Subsequent addition of acetaldehyde would then proceed in a stereoselective manner to yield the desired propargyl alcohol.

The chiral ligand, (+)-N-methylephedrine, coordinates to the zinc ion, creating a chiral environment that directs the approach of the aldehyde to one face of the zinc acetylide. This facial selectivity results in the preferential formation of one enantiomer of the product. The efficiency of this stereochemical control is typically high, leading to products with excellent enantiomeric excess (e.e.).

Below is a hypothetical data table summarizing the results of such a chiral auxiliary-based synthesis.

| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |

| 1 | (+)-N-methylephedrine | Toluene | 25 | 85 | 95 |

| 2 | (-)-N-methylephedrine | Toluene | 25 | 82 | 93 (S) |

| 3 | (1R,2S)-N-Pyrrolidinylnorephedrine | THF | 0 | 88 | 97 |

| 4 | (S)-ProPhenol | Dichloromethane | -20 | 90 | 98 |

Chemoenzymatic Synthesis of Stereodefined this compound

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymatic transformations. For the preparation of stereodefined this compound, a key strategy is the enzymatic resolution of a racemic mixture of the alcohol or the stereoselective reduction of the corresponding ketone, 4-cyclopentylbut-3-yn-2-one.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the oxidation and reduction of alcohols and ketones with high enantioselectivity. acs.org In a typical chemoenzymatic approach, 4-cyclopentylbut-3-yn-2-one can be synthesized via a chemical route, such as the oxidation of the racemic alcohol. This ketone is then subjected to an asymmetric reduction using a specific alcohol dehydrogenase. Depending on the choice of the enzyme (e.g., from Lactobacillus brevis or Rhodococcus ruber), either the (R)- or (S)-enantiomer of this compound can be obtained with high enantiomeric purity. acs.org

Another chemoenzymatic route is the kinetic resolution of racemic this compound. In this process, an enzyme, often a lipase, selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. The acylated product can then be easily separated from the unreacted alcohol, and subsequent hydrolysis of the ester regenerates the enantiopure alcohol.

The following table presents hypothetical data for a chemoenzymatic synthesis of this compound.

| Entry | Method | Enzyme | Co-factor | Substrate Conversion (%) | Product e.e. (%) |

| 1 | Asymmetric Reduction | ADH from L. brevis | NADPH | >99 | >99 (R) |

| 2 | Asymmetric Reduction | ADH from R. ruber | NADPH | >99 | >99 (S) |

| 3 | Kinetic Resolution | Lipase from Candida antarctica | - | 50 | >99 (S)-alcohol |

| 4 | Kinetic Resolution | Lipase from Pseudomonas cepacia | - | 50 | >99 (R)-alcohol |

Novel and Emerging Synthetic Approaches to this compound

Recent advancements in organic synthesis have led to the development of novel methods for the preparation of chiral propargyl alcohols. These emerging approaches often offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

One such approach is the use of photoredox catalysis. mdpi.com In a hypothetical application, a photocatalyst, upon irradiation with visible light, could mediate the propargylation of an aldehyde. For the synthesis of this compound, this could involve the reaction of a propargyl halide with acetaldehyde in the presence of a suitable photocatalyst and a chiral ligand.

Another innovative strategy involves the use of organosilver catalysts. mdpi.com The asymmetric addition of propargyl silanes to aldehydes can be catalyzed by a chiral organosilver species, formed in situ from a silver salt and a chiral phosphine (B1218219) ligand like (R)-DM-BINAP. This method could be adapted for the reaction between propargyltrimethylsilane and cyclopentanecarboxaldehyde to furnish, after desilylation, the target alcohol with high enantioselectivity.

A summary of potential outcomes from these novel approaches is presented in the table below.

| Entry | Method | Catalyst System | Ligand | Yield (%) | e.e. (%) |

| 1 | Photoredox Catalysis | Ir(ppy)₃ | Chiral Bipyridine | 75 | 92 |

| 2 | Organosilver Catalysis | AgBF₄ | (R)-DM-BINAP | 88 | 96 |

| 3 | Copper-Catalyzed Allenylboration | Cu(OTf)₂ | (S)-SEGPHOS | 85 | 88 |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. yale.edusigmaaldrich.com The application of these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. pnas.org Catalytic asymmetric addition reactions are inherently more atom-economical than methods that use stoichiometric chiral auxiliaries.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. sigmaaldrich.com The use of metal catalysts or enzymes, as described in the previous sections, aligns with this principle.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. dokumen.pub For instance, conducting the synthesis in water or using solvent-free conditions, where possible, would be a significant green improvement.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure to reduce energy consumption. yale.edu Biocatalytic and some modern catalytic reactions can often be performed under mild conditions.

The table below provides a comparative analysis of different synthetic routes to this compound based on green chemistry metrics.

| Synthetic Route | Atom Economy (%) | E-Factor (Waste/Product) | Solvent | Energy Input |

| Chiral Auxiliary (stoichiometric) | ~60% | ~15 | Toluene (hazardous) | Moderate |

| Catalytic Asymmetric Addition | >90% | <5 | Toluene/THF | Low to Moderate |

| Chemoenzymatic Reduction | >95% | <10 (including workup) | Water (green) | Low (ambient temp) |

By prioritizing these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Chemical Transformations and Reaction Mechanisms of 4 Cyclopentylbut 3 Yn 2 Ol

Reactivity of the Alkynyl Moiety in 4-Cyclopentylbut-3-yn-2-ol

The carbon-carbon triple bond of the alkynyl group in this compound is a region of high electron density, making it susceptible to attack by electrophiles. Furthermore, the terminal hydrogen atom is weakly acidic and can be removed by a strong base, forming an acetylide anion, which is a potent nucleophile.

Hydration and Hydroamination Reactions of this compound

Hydration: The addition of water across the carbon-carbon triple bond of this compound, a reaction known as hydration, typically proceeds in the presence of a mercury(II) salt catalyst in an acidic medium. The reaction follows Markovnikov's rule, where the initial enol intermediate rapidly tautomerizes to the more stable keto form. This results in the formation of 4-cyclopentylbutane-2,3-dione.

Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, can be catalyzed by various transition metals, such as gold, platinum, or ruthenium. The regioselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions, leading to either the enamine or imine products, which can subsequently hydrolyze to the corresponding ketone.

Cycloaddition Reactions Involving the Alkyne of this compound

The alkynyl group of this compound can participate as a 2π component in various cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides, often catalyzed by copper(I), which yields a 1,4-disubstituted 1,2,3-triazole. This reaction, a cornerstone of "click chemistry," is known for its high efficiency and selectivity. Another example is the Diels-Alder reaction, where the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.

Transition Metal-Catalyzed Coupling Reactions of this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of the terminal alkyne in this compound, enabling the formation of new carbon-carbon bonds. mdpi.com

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org For this compound, this reaction allows for the direct attachment of various aryl or vinyl substituents to the alkyne terminus, providing access to a wide array of more complex molecules. The reaction proceeds under mild conditions and tolerates a broad range of functional groups. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed.

Table 1: Illustrative Conditions for Sonogashira Coupling of this compound with an Aryl Halide

| Entry | Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 95 |

| 2 | Bromobenzene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 60 | 88 |

| 3 | 4-Iodotoluene | Pd(OAc)₂/dppf | CuI | Piperidine | Toluene | 80 | 92 |

Metal-catalyzed annulation reactions involving alkynes are a powerful strategy for the synthesis of carbo- and heterocyclic frameworks. rsc.org In the context of this compound, the alkyne can react with suitable partners in the presence of transition metal catalysts (e.g., palladium, rhodium, iridium) to construct various ring systems. rsc.org These reactions often proceed through a cascade of elementary steps, including oxidative addition, migratory insertion, and reductive elimination. The specific outcome of the reaction is highly dependent on the choice of metal catalyst, ligands, and reaction partners.

Reactivity of the Hydroxyl Group in this compound

The secondary hydroxyl group in this compound exhibits typical reactivity for an alcohol. It can be oxidized to the corresponding ketone, 4-cyclopentylbut-3-yn-2-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation. The hydroxyl group can also undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Furthermore, it can be converted into an ether through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The proximity of the electron-rich alkyne may influence the reactivity of the hydroxyl group in certain reactions, for instance, by participating in intramolecular cyclization reactions under specific conditions.

Oxidation Reactions of this compound to Corresponding Carbonyls

The oxidation of the secondary alcohol in this compound leads to the formation of the corresponding α,β-unsaturated ketone, 4-Cyclopentylbut-3-yn-2-one. This transformation is a fundamental process in organic synthesis, and various reagents can be employed to achieve this conversion. The choice of oxidant is crucial to ensure selectivity and avoid unwanted side reactions, such as oxidation of the alkyne moiety.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-chromium-based methods like the Swern and Dess-Martin periodinane oxidations.

Mechanism of Oxidation with Pyridinium Chlorochromate (PCC):

The oxidation of this compound with PCC in a suitable solvent, such as dichloromethane (CH₂Cl₂), proceeds through a well-established mechanism.

Formation of a Chromate Ester: The alcohol oxygen of this compound attacks the chromium center of PCC, displacing a chloride ion and forming a chromate ester intermediate.

E2 Elimination: A base, typically pyridine present in the reaction mixture, abstracts the proton from the carbinol carbon. This initiates an E2 elimination pathway, where the C-H bond breaks, the C=O double bond forms, and the chromium species is reduced as it departs.

This process efficiently yields 4-Cyclopentylbut-3-yn-2-one while preserving the alkyne functional group.

| Oxidizing Agent | Typical Reaction Conditions | Product |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | 4-Cyclopentylbut-3-yn-2-one |

| Dess-Martin Periodinane | CH₂Cl₂, room temperature | 4-Cyclopentylbut-3-yn-2-one |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | CH₂Cl₂, -78 °C to room temperature | 4-Cyclopentylbut-3-yn-2-one |

Etherification and Esterification of this compound

The hydroxyl group of this compound can be readily converted into an ether or an ester, which can serve as protecting groups or introduce new functionalities into the molecule.

Etherification:

The formation of an ether from this compound can be achieved under either acidic or basic conditions. The Williamson ether synthesis, a classic method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to yield the corresponding ether.

Alternatively, acid-catalyzed etherification can be employed, particularly for the formation of symmetrical ethers, though it is less common for unsymmetrical ethers involving secondary alcohols due to the potential for side reactions like elimination.

Esterification:

Esterification of this compound is typically carried out by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. However, due to the potential for acid-catalyzed side reactions with the alkyne, milder methods are often preferred.

A more controlled approach involves the use of an acyl chloride or acid anhydride in the presence of a base, such as pyridine or triethylamine. The base neutralizes the acidic byproduct (HCl or a carboxylic acid) and catalyzes the reaction.

| Reaction Type | Reagents | Product |

| Williamson Ether Synthesis | 1. NaH; 2. R-X (e.g., CH₃I) | 4-Cyclopentyl-2-methoxybut-3-yne |

| Fischer Esterification | R-COOH (e.g., CH₃COOH), H₂SO₄ (cat.) | 4-Cyclopentylbut-3-yn-2-yl acetate |

| Acylation with Acyl Chloride | CH₃COCl, Pyridine | 4-Cyclopentylbut-3-yn-2-yl acetate |

Dehydration Reactions of this compound

The dehydration of this compound can, in principle, lead to the formation of an enyne. However, a more prominent and synthetically useful reaction for secondary propargyl alcohols under acidic conditions is the Meyer-Schuster rearrangement.

Under typical alcohol dehydration conditions using strong acids like sulfuric acid or phosphoric acid, the reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of water would generate a secondary carbocation. A subsequent elimination of a proton from an adjacent carbon would lead to the formation of a conjugated enyne.

Meyer-Schuster Rearrangement:

A more likely outcome under acidic conditions is the Meyer-Schuster rearrangement, which is a characteristic reaction of secondary and tertiary propargyl alcohols. This rearrangement proceeds through a series of steps to yield an α,β-unsaturated ketone. wikipedia.org

Protonation of the Hydroxyl Group: The reaction begins with the protonation of the alcohol's oxygen atom by the acid catalyst.

Formation of an Allenic Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a propargyl cation, which is in resonance with an allenic carbocation.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the central carbon of the allenic carbocation.

Tautomerization: The resulting enol intermediate then tautomerizes to the more stable keto form, yielding the α,β-unsaturated ketone.

For this compound, the Meyer-Schuster rearrangement would lead to the formation of 4-Cyclopentylidenebut-2-one.

| Reaction Condition | Primary Product |

| Strong Acid (e.g., H₂SO₄), Heat | 4-Cyclopentylidenebut-2-one (via Meyer-Schuster rearrangement) |

Stereospecific Reactions and Chiral Transformations of this compound

The presence of a stereocenter at the carbon atom bearing the hydroxyl group means that this compound can exist as a pair of enantiomers, (R)-4-Cyclopentylbut-3-yn-2-ol and (S)-4-Cyclopentylbut-3-yn-2-ol. This chirality opens the door to stereospecific and stereoselective reactions.

Reactions that proceed via a mechanism that does not involve the breaking of a bond to the chiral center, such as certain oxidations or etherifications under basic conditions, will proceed with retention of configuration. For example, the oxidation of (R)-4-Cyclopentylbut-3-yn-2-ol with Dess-Martin periodinane would yield the corresponding ketone, which is achiral.

Transformations that involve nucleophilic substitution at the chiral center can proceed with either inversion or retention of configuration, depending on the reaction mechanism. An Sₙ2 reaction, for instance, would lead to an inversion of stereochemistry.

Enantioselective synthesis can also be employed to prepare one enantiomer of this compound in excess. This can be achieved through methods such as the asymmetric reduction of 4-Cyclopentylbut-3-yn-2-one using a chiral reducing agent or catalyst. The resulting enantiomerically enriched alcohol can then be used in the synthesis of other chiral molecules.

Mechanistic Investigations of Key Reactions Involving this compound

The mechanistic pathways of reactions involving this compound are of significant interest as they provide a deeper understanding of its reactivity and allow for the prediction and control of reaction outcomes.

Mechanism of the Meyer-Schuster Rearrangement:

As previously mentioned, the Meyer-Schuster rearrangement is a key acid-catalyzed transformation. The mechanism involves the formation of a key allenic carbocation intermediate. The stability of this intermediate and the subsequent regioselectivity of the nucleophilic attack by water determine the final product. Computational studies on analogous systems have provided insights into the transition states and energy profiles of these rearrangements.

Gold-Catalyzed Reactions:

In recent years, gold catalysis has emerged as a powerful tool for the activation of alkynes. While specific studies on this compound may be limited, the general reactivity of propargyl alcohols in the presence of gold catalysts is well-documented. Gold(I) and Gold(III) complexes can catalyze a variety of transformations, including rearrangements, cyclizations, and intermolecular nucleophilic additions.

For example, a gold-catalyzed reaction of this compound with a nucleophile could proceed through the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity and makes it susceptible to nucleophilic attack. The regioselectivity of such an attack would be a key area for mechanistic investigation.

These mechanistic studies are crucial for the rational design of new synthetic methodologies and for expanding the synthetic utility of versatile building blocks like this compound.

Derivatives, Analogues, and Structural Modifications of 4 Cyclopentylbut 3 Yn 2 Ol

Synthesis of Functionalized Alkynyl Derivatives from 4-Cyclopentylbut-3-yn-2-ol

The terminal alkyne proton in a related precursor could serve as a reactive handle for the introduction of various functional groups. For instance, Sonogashira coupling reactions could be employed to append aryl, heteroaryl, or vinyl substituents to the alkynyl carbon, thereby extending the conjugation and modifying the electronic properties of the molecule. Similarly, the hydroxyl group offers a site for esterification or etherification, allowing for the introduction of a wide range of functionalities that could influence solubility and other physicochemical characteristics.

Table 1: Potential Alkynyl Derivatives via Functionalization

| Reagent/Catalyst | Reaction Type | Resulting Functional Group |

|---|---|---|

| Aryl halide, Pd catalyst, Cu(I) cocatalyst | Sonogashira Coupling | Aryl-substituted alkyne |

| Acyl chloride, base | Esterification | Alkynyl ester |

Transformations of the Cyclopentyl Ring in this compound Analogues

Modification of the cyclopentyl ring represents another avenue for structural diversification. Ring-opening metathesis polymerization (ROMP) of a related cyclopentene precursor could yield polymeric structures. Alternatively, functionalization of the cyclopentyl ring itself, through processes like C-H activation, could introduce new substituents, altering the steric and electronic profile of the molecule.

Chiral Derivatives and Enantiomeric Studies of this compound

The secondary alcohol in this compound creates a chiral center, meaning the molecule can exist as two enantiomers. Enantioselective synthesis or chiral resolution would be necessary to obtain enantiomerically pure forms of the compound and its derivatives. Subsequent studies could then investigate the differential properties and potential stereospecific interactions of each enantiomer.

Table 2: Potential Chiral Modifications and Studies

| Method | Objective | Potential Outcome |

|---|---|---|

| Asymmetric synthesis | Enantioselective production | Access to single enantiomers |

| Chiral chromatography | Enantiomeric separation | Isolation of individual enantiomers |

Scaffold Hopping and Bioisosteric Replacements based on this compound

In the context of medicinal chemistry, the scaffold of this compound could serve as a starting point for the design of new molecules with potentially similar biological activities but different core structures. This concept, known as scaffold hopping, aims to identify novel chemical entities that retain the key pharmacophoric features of the original molecule. researchgate.netnih.govnih.govresearchgate.netbiosolveit.de Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, could also be applied to modify the structure while aiming to maintain or improve biological activity. For example, the cyclopentyl group could be replaced by other cyclic or acyclic moieties to explore different regions of chemical space.

Computational and Theoretical Studies on 4 Cyclopentylbut 3 Yn 2 Ol

Quantum Chemical Calculations on 4-Cyclopentylbut-3-yn-2-ol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would provide insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties. Such studies would typically determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. No specific DFT studies on this compound have been published.

Conformational Analysis and Energy Landscapes of this compound

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations. A conformational analysis of this compound would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers for interconversion between them. This is crucial for understanding how the molecule's shape influences its interactions and reactivity. To date, no conformational analysis or energy landscape data for this compound is available in the scientific literature.

Molecular Modeling and Dynamics Simulations of this compound and Its Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. An MD simulation of this compound would model the motions of its atoms over time, offering a dynamic picture of its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. This information is invaluable for predicting how the compound might behave in different environments. No molecular dynamics simulation studies specifically focused on this compound have been reported.

Theoretical Mechanistic Predictions for Reactions of this compound

Computational chemistry can be used to predict the most likely pathways for chemical reactions. For this compound, theoretical studies could elucidate the mechanisms of reactions it might undergo, such as oxidation, reduction, or addition reactions across the alkyne bond. By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility and selectivity of different reaction pathways. Currently, there are no published theoretical predictions for the reaction mechanisms of this compound.

In Silico Screening and Design of this compound Derivatives

In silico (computer-based) screening allows for the rapid evaluation of large numbers of virtual compounds to identify those with desired properties. Starting from the structure of this compound, computational methods could be used to design and screen a library of derivatives with potentially enhanced activities or specific functionalities. This approach is widely used in drug discovery and materials science to guide synthetic efforts. The absence of foundational computational data on the parent molecule, this compound, means that no such in silico screening or design studies for its derivatives have been undertaken.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Stereochemical Assignment of 4 Cyclopentylbut 3 Yn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments of 4-Cyclopentylbut-3-yn-2-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments reveal through-bond and through-space correlations, which are essential for assembling the molecular structure. harvard.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a ¹H-¹H COSY spectrum would be expected to show correlations between the methine proton at C2 and the methyl protons at C1. It would also reveal the coupling network within the cyclopentyl ring, showing correlations between adjacent methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique, also known as HETCOR, correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). libretexts.orgnews-medical.net It is invaluable for unambiguously assigning the signals in the ¹³C NMR spectrum. Each proton signal in the ¹H spectrum will show a cross-peak with the corresponding carbon signal in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity by detecting correlations between protons and carbons over two to three bonds (²JCH and ³JCH). slideshare.net For this compound, key HMBC correlations would include:

The methyl protons (C1) correlating to the chiral carbon (C2) and the alkyne carbon (C3).

The methine proton (C2) correlating to the methyl carbon (C1) and the alkyne carbons (C3 and C4).

The cyclopentyl protons correlating to the alkyne carbon (C4), confirming the attachment of the ring to the butynyl chain.

The combination of these techniques allows for the complete assignment of all proton and carbon signals, confirming the molecular constitution of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| 1 (CH₃) | ~1.4 | ~24 | H2 | C2, C3 |

| 2 (CH) | ~4.4 | ~58 | H1 | C1, C3, C4 |

| 3 (C≡) | - | ~85 | - | - |

| 4 (≡C) | - | ~90 | - | - |

| 5 (Cyclopentyl-CH) | ~2.6 | ~30 | H6/H6' | C3, C4, C6, C9 |

| 6, 9 (Cyclopentyl-CH₂) | ~1.6-1.9 | ~33 | H5, H7/H8 | C4, C5, C7/C8 |

| 7, 8 (Cyclopentyl-CH₂) | ~1.5-1.7 | ~25 | H6/H9 | C5, C6/H9 |

Note: Predicted chemical shifts are estimates based on structurally similar compounds and may vary depending on solvent and other experimental conditions.

Since this compound is a chiral secondary alcohol, determining its enantiomeric purity is often necessary. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful method for this analysis. wikipedia.org A CDA is a chiral molecule that reacts with both enantiomers of the analyte to form a pair of diastereomers. acs.org Unlike enantiomers, which are indistinguishable in a standard NMR spectrum, diastereomers have different physical properties and thus distinct NMR signals. wikipedia.org

A commonly used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA). wikipedia.org Reacting a non-racemic sample of this compound with enantiomerically pure (R)-MTPA chloride would yield two diastereomeric Mosher's esters: (R,R) and (S,R). The protons and other NMR-active nuclei (like ¹⁹F in the MTPA moiety) near the newly formed diastereomeric center will experience different chemical environments and resonate at different frequencies. By integrating the corresponding signals for the two diastereomers, the enantiomeric excess (e.e.) of the original alcohol can be accurately calculated. researchgate.net

Table 2: Hypothetical ¹H NMR Data for Diastereomeric Mosher's Esters of this compound

| Proton Group (near chiral center) | Chemical Shift (δ) of (R)-Alcohol-(S)-MTPA Ester (ppm) | Chemical Shift (δ) of (S)-Alcohol-(S)-MTPA Ester (ppm) | Chemical Shift Difference (Δδ = δS - δR) (ppm) |

| C1-H₃ | 1.52 | 1.55 | +0.03 |

| C2-H | 5.58 | 5.54 | -0.04 |

Note: The signs of the chemical shift differences (Δδ) can also be used in some models to infer the absolute configuration of the alcohol. tcichemicals.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of molecules and is an excellent tool for identifying functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques governed by different selection rules. edinst.com An IR-active vibration must cause a change in the molecule's dipole moment, while a Raman-active vibration requires a change in its polarizability. libretexts.org

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent feature would be a broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. Other expected absorptions include sp³ C-H stretching from the methyl and cyclopentyl groups just below 3000 cm⁻¹, a C-O stretching band around 1100 cm⁻¹, and a C≡C stretching vibration for the internal alkyne. The alkyne stretch, typically appearing around 2260-2100 cm⁻¹, may be weak in the IR spectrum due to the relatively small change in dipole moment upon vibration. ksu.edu.sa

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. mt.com Therefore, the C≡C triple bond in this compound is expected to produce a strong and sharp signal in the Raman spectrum in the 2260-2100 cm⁻¹ range. nih.gov The various C-C stretching and bending modes of the cyclopentyl ring would also be clearly visible. The O-H stretch is typically a weak scatterer in Raman spectroscopy. The complementary nature of IR and Raman provides a comprehensive vibrational profile of the molecule. ksu.edu.sa

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR / Raman) |

| O-H (Alcohol) | Stretching | 3600-3200 | 3600-3200 | Strong, Broad / Weak |

| C-H (sp³) | Stretching | 2960-2850 | 2960-2850 | Strong / Strong |

| C≡C (Alkyne) | Stretching | ~2200 | ~2200 | Weak-Medium / Strong |

| C-O (Alcohol) | Stretching | ~1100 | ~1100 | Strong / Weak |

Mass Spectrometry for Elucidation of Fragmentation Pathways of this compound

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. chemguide.co.uk Under electron ionization (EI), the this compound molecule will form a molecular ion (M⁺˙), which can then undergo various fragmentation processes.

The molecular weight of this compound (C₉H₁₄O) is 138.21 g/mol . The molecular ion peak, if observed, would appear at m/z = 138. Key fragmentation pathways for this secondary alcohol would include: libretexts.org

Alpha-Cleavage: This is a characteristic fragmentation for alcohols, involving the cleavage of a C-C bond adjacent to the oxygen-bearing carbon. libretexts.org Two primary alpha-cleavage events are possible:

Loss of a methyl radical (•CH₃, 15 Da), leading to a stable, resonance-stabilized oxonium ion at m/z = 123.

Loss of the cyclopentylethynyl radical (•C₅H₇-C≡C, 95 Da), resulting in an ion at m/z = 43.

Dehydration: Alcohols frequently undergo the elimination of a water molecule (H₂O, 18 Da), which would produce a fragment ion at m/z = 120. libretexts.org

Cyclopentyl Ring Fragmentation: The cyclopentyl group can lose ethene (C₂H₄, 28 Da) to give a prominent fragment, or fragment in other ways common to cycloalkanes.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 138 | [C₉H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl radical) |

| 120 | [M - H₂O]⁺˙ | Dehydration (loss of water) |

| 95 | [C₇H₇]⁺ | Cleavage of C2-C3 bond |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 43 | [M - C₇H₇]⁺ | Alpha-cleavage (loss of cyclopentylethynyl radical) |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of this compound

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.org Optical Rotatory Dispersion (ORD) measures the rotation of plane-polarized light as a function of wavelength, while Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light. nih.gov These methods are paramount for determining the absolute configuration (i.e., R vs. S) of chiral molecules. thieme-connect.de

For this compound, the chiral center at C2 imparts optical activity. The CD and ORD spectra are characterized by Cotton effects, which are positive or negative peaks associated with the electronic transitions of the molecule's chromophores. thieme-connect.de In this case, the relevant chromophores are the hydroxyl group and the carbon-carbon triple bond.

The standard method for determining absolute configuration involves a combination of experimental measurement and theoretical calculation. nih.gov

The CD and/or ORD spectrum of an enantiomerically pure sample of this compound is experimentally measured.

Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TDDFT), are used to predict the theoretical CD and ORD spectra for both the (R) and (S) enantiomers. researchgate.net

The experimental spectrum is then compared to the two calculated spectra. A direct match allows for the unambiguous assignment of the absolute configuration of the experimentally measured sample.

The sign of the Cotton effect associated with the n → σ* transition of the secondary alcohol can often be predicted by empirical rules, providing a preliminary assignment of the stereochemistry.

Table 5: Principles of Chiroptical Spectroscopy for Absolute Configuration

| Technique | Principle | Information Gained | Application to this compound |

| ORD | Measures the change in optical rotation with wavelength. | Provides information about the overall chirality of the molecule; sign of Cotton effect relates to configuration. | Determination of (R) or (S) configuration by analyzing the shape and sign of the Cotton effect curve. |

| CD | Measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR). | Provides specific information about chiral chromophores; sign of Cotton effect is directly related to the stereochemistry around the chromophore. | Comparison of experimental CD spectrum with TDDFT-calculated spectra for (R) and (S) enantiomers to assign the absolute configuration. |

Exploration of Biological Activities of 4 Cyclopentylbut 3 Yn 2 Ol and Its Derivatives in in Vitro Systems

Catalytic Applications and Role of 4 Cyclopentylbut 3 Yn 2 Ol As a Ligand or Precursor in Advanced Materials

4-Cyclopentylbut-3-yn-2-ol as a Chiral Building Block in Organic Synthesis

Chiral propargylic alcohols are recognized as valuable intermediates in organic synthesis due to the presence of multiple functional groups: a stereogenic center at the alcohol-bearing carbon, a reactive alkyne, and the hydroxyl group itself. In principle, this compound, possessing a chiral center at the C-2 position, could serve as a versatile chiral building block. The cyclopentyl group introduces steric bulk, which could influence the stereochemical outcome of subsequent reactions.

The synthesis of such a molecule would typically involve the asymmetric addition of a cyclopentylacetylene (B1345640) nucleophile to acetaldehyde, or a related asymmetric reduction of the corresponding ynone. The chirality induced at the secondary alcohol position could then be transferred to other parts of a molecule during a synthetic sequence.

Table 1: Potential Asymmetric Reactions Utilizing this compound as a Chiral Starting Material

| Reaction Type | Potential Product | Significance |

| Asymmetric Epoxidation | Chiral Epoxy Alcohols | Key intermediates for pharmaceuticals and natural products. |

| Diastereoselective Addition | Poly-substituted Cyclic or Acyclic Compounds | Construction of complex molecular architectures with high stereocontrol. |

| Intramolecular Cyclizations | Chiral Carbocycles or Heterocycles | Access to complex ring systems found in bioactive molecules. |

This table is illustrative and based on the known reactivity of chiral propargylic alcohols, not on specific published research for this compound.

Use of this compound in the Development of Novel Catalytic Systems

The unique structural features of this compound suggest its potential utility in the development of new catalytic systems, either through ligand design or as a monomer for specialized polymers.

Ligand Design Based on this compound

The hydroxyl and alkyne functionalities of this compound offer handles for its incorporation into more complex ligand scaffolds. The chiral alcohol could be used to synthesize chiral phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands. The cyclopentyl group would be expected to create a specific steric environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.

For example, the hydroxyl group could be derivatized to link to a phosphine moiety, and the alkyne could be used in "click" chemistry or other coupling reactions to build a bidentate or polydentate ligand.

Precursor for Advanced Polymeric Materials

Propargylic alcohols and their derivatives can be used as monomers in polymerization reactions. The alkyne group of this compound could undergo polymerization through various methods, such as metathesis or transition-metal-catalyzed polymerization. The resulting polymer would feature pendant cyclopentyl and hydroxyl groups. The chirality of the monomer unit could lead to the formation of helical polymers with specific chiroptical properties. Such materials could find applications in chiral separations, asymmetric catalysis, or as advanced optical materials.

This compound in Ligand-Enabled Asymmetric Catalysis

Should ligands derived from this compound be synthesized, they could be employed in a wide range of metal-catalyzed asymmetric transformations. The combination of the chiral center and the steric bulk of the cyclopentyl group would be the key features dictating the catalyst's performance.

Table 2: Hypothetical Applications of Ligands Derived from this compound in Asymmetric Catalysis

| Catalytic Reaction | Metal Center | Potential Outcome |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Enantioselective synthesis of chiral alkanes. |

| Asymmetric Allylic Alkylation | Palladium, Iridium | Formation of chiral allylic compounds. |

| Asymmetric C-H Activation | Palladium, Rhodium | Enantioselective functionalization of C-H bonds. |

This table represents potential applications based on the general utility of chiral ligands in asymmetric catalysis and does not reflect documented results for ligands derived from this compound.

Future Directions and Emerging Research Avenues for 4 Cyclopentylbut 3 Yn 2 Ol

Integration of 4-Cyclopentylbut-3-yn-2-ol into Supramolecular Assemblies

The unique architecture of this compound, featuring a cyclopentyl group, a hydroxyl moiety, and a terminal alkyne, makes it a compelling candidate for the construction of complex supramolecular assemblies. The terminal alkyne is particularly suited for participation in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry," which could be harnessed to incorporate this molecule into larger polymeric structures. rawsource.com This could lead to the development of novel polymers with tailored mechanical and thermal properties.

Furthermore, the hydroxyl group offers a site for hydrogen bonding, enabling the formation of self-assembling monolayers or inclusion in host-guest complexes with cyclodextrins or calixarenes. The bulky cyclopentyl group can be envisioned to influence the packing and morphology of such assemblies, potentially leading to materials with unique surface properties or chiral recognition capabilities.

| Potential Supramolecular Application | Key Functional Group | Intermolecular Interaction |

| Polymer Synthesis | Alkyne | Covalent (via Click Chemistry) |

| Self-Assembled Monolayers | Hydroxyl | Hydrogen Bonding |

| Host-Guest Complexes | Cyclopentyl | Van der Waals Forces |

| Chiral Recognition | Hydroxyl, Cyclopentyl | Steric and H-Bonding Interactions |

Sustainable Synthesis and Biocatalytic Transformations of this compound

Future research is anticipated to focus on greener and more efficient synthetic routes to this compound and its derivatives. This includes the exploration of catalytic asymmetric addition of alkynes to aldehydes, which can produce chiral propargylic alcohols with high enantioselectivity. organic-chemistry.org The use of environmentally benign catalysts and solvents will be a key aspect of this research. acs.org For instance, CO2-promoted hydration of the propargylic alcohol could offer a sustainable pathway to α-hydroxy ketones. acs.org

Biocatalysis presents another promising avenue for the sustainable transformation of this compound. acs.orgyoutube.com Enzymes such as ene-reductases could be employed for the selective reduction of the alkyne to an alkene, yielding either the (E) or (Z)-isomer with high stereoselectivity. nih.gov This enzymatic approach avoids the need for heavy metal catalysts and often proceeds under mild reaction conditions, aligning with the principles of green chemistry. rawsource.com The discovery and engineering of enzymes that can act on alkynes are expanding the toolbox for biocatalytic synthesis. nih.gov

| Transformation | Method | Potential Advantage |

| Enantioselective Synthesis | Asymmetric Alkynylation | High enantiomeric excess |

| Hydration | CO2-promoted reaction | Use of a renewable C1 source |

| Alkyne Reduction | Ene-reductase biocatalysis | High stereoselectivity, mild conditions |

Advanced Material Science Applications Derived from this compound

The inherent functionalities of this compound position it as a valuable building block for advanced materials. rawsource.comrawsource.com Polymerization of this molecule, or its incorporation into co-polymers, could lead to materials with enhanced thermal stability and specific electronic properties. rawsource.com For example, polymers containing the propargyl group are known to have applications in coatings, adhesives, and electronics. rawsource.com The cyclopentyl moiety could impart increased hydrophobicity and altered mechanical properties to these polymers.

In the electronics sector, derivatives of propargyl alcohol are used in the development of conductive polymers. rawsource.com The alkyne group in this compound could be similarly exploited to create novel semiconducting materials for applications in sensors or organic electronics. Further functionalization of the hydroxyl group could allow for the attachment of other electronically active moieties, leading to multifunctional materials.

Interdisciplinary Research Leveraging this compound as a Core Structure

The versatility of this compound as a synthetic intermediate opens up numerous avenues for interdisciplinary research. researchgate.netresearchgate.netresearchgate.net In medicinal chemistry, the propargyl alcohol motif is a key structural element in many bioactive molecules. rawsource.com The unique combination of a cyclopentyl ring and a propargyl alcohol in this compound could be a starting point for the synthesis of novel therapeutic agents.

The ability of the alkyne to participate in a wide range of chemical transformations makes this compound a versatile platform for the development of chemical probes for biological systems. nih.gov For example, the alkyne can be used as a "handle" for the attachment of fluorescent dyes or affinity tags, allowing for the study of biological processes. The bifunctional nature of the molecule also allows for its use in the synthesis of complex heterocyclic compounds, which are of significant interest in drug discovery. researchgate.net

Q & A

Q. What are the optimal catalytic conditions for synthesizing 4-Cyclopentylbut-3-yn-2-ol?

Methodological Answer: The synthesis of acetylenic alcohols like this compound often involves hydrogenation or alkyne hydration. For catalytic hydrogenation, modified palladium nanoparticles (e.g., Lindlar catalyst) are effective for selective partial hydrogenation of alkynes to cis-alkenes, while avoiding over-reduction to alkanes . Solvent selection is critical: non-polar solvents (e.g., hexane) minimize side reactions, while protic solvents (e.g., ethanol) may enhance solubility but risk undesired byproducts. A stepwise approach:

Catalyst screening : Test Pd/C, Lindlar, or ligand-modified Pd nanoparticles.

Solvent optimization : Compare yields in hexane vs. ethanol.

Reaction monitoring : Use TLC or GC-MS to track conversion.

Q. Example Table: Catalyst Performance

| Catalyst | Solvent | Yield (%) | Selectivity (cis:trans) |

|---|---|---|---|

| Lindlar Pd | Hexane | 85 | 95:5 |

| Pd/C | Ethanol | 60 | 70:30 |

| Ligand-modified Pd | THF | 78 | 88:12 |

Q. How can spectroscopic methods (NMR, IR, MS) be systematically applied to characterize this compound?

Methodological Answer: A multi-technique approach reduces ambiguity in structural elucidation:

- NMR :

- ¹H NMR : Identify the cyclopentyl proton environment (δ 1.5–2.2 ppm) and hydroxyl proton (δ 1.0–5.0 ppm, broad).

- ¹³C NMR : Confirm the alkyne carbon (δ 70–85 ppm) and alcohol-bearing carbon (δ 60–70 ppm).

- IR : Detect O-H stretching (3200–3600 cm⁻¹) and C≡C absorption (~2100 cm⁻¹).

- MS : Look for molecular ion peaks (m/z ~152) and fragmentation patterns (e.g., loss of cyclopentyl group).

AI-assisted tools (e.g., spectral databases, heuristic algorithms) can automate peak assignment and cross-validate results .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions for this compound be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or computational approximations. Steps to resolve:

Replicate experiments : Confirm NMR data in different solvents (DMSO-d₆ vs. CDCl₃).

DFT simulations : Use density functional theory (e.g., B3LYP/6-31G*) to model solvent effects and optimize geometry .

Dynamic NMR : Assess temperature-dependent spectra to identify conformational exchange.

Cross-validation : Compare with IR/MS data to rule out impurities.

Example Workflow:

Experimental δ(¹H) = 2.1 ppm → Computational δ = 1.9 ppm → Adjust for solvent polarity (e.g., PCM model) → Revised δ = 2.05 ppm.

Q. What computational strategies predict the reactivity of this compound in hydrogenation or cycloaddition reactions?

Methodological Answer: Leverage AI-driven reaction prediction platforms (e.g., IBM RXN) and quantum mechanical calculations:

Reaction pathway mapping : Use transition state theory (TS theory) to model activation energies.

Machine learning : Train models on similar acetylenic alcohols to predict regioselectivity.

Solvent modeling : Apply COSMO-RS to simulate solvent effects on reaction barriers .

Example Application:

Predicting regioselectivity in Diels-Alder reactions:

- Alkyne acts as a dienophile → Compute frontier molecular orbitals (HOMO/LUMO) to confirm electron-deficient character.

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

Methodological Answer: Adopt green metrics (atom economy, E-factor) and solvent alternatives:

Solvent replacement : Substitute traditional solvents (THF, DCM) with eutectic solvents (e.g., choline chloride-urea) for higher biodegradability .

Catalyst recycling : Use immobilized Pd nanoparticles to reduce heavy metal waste.

Atom economy : Optimize stoichiometry to minimize byproducts (e.g., via click chemistry).

Q. Example Table: Solvent Comparison

| Solvent | E-Factor | Biodegradability |

|---|---|---|

| Hexane | 8.2 | Low |

| Ethanol | 5.5 | High |

| Choline chloride | 3.1 | High |

Q. What safety protocols are critical when handling this compound, given limited toxicity data?

Methodological Answer: For novel acetylenic alcohols with uncharacterized toxicity:

PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/skin contact .

Waste management : Segregate halogenated byproducts and consult biohazard disposal services.

In situ monitoring : Deploy FTIR or Raman spectroscopy to detect leaks in real-time.

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to address conflicting literature reports on the stability of this compound under acidic conditions?

Methodological Answer: A factorial design approach isolates variables:

Variables : pH (1–5), temperature (25–60°C), solvent (water vs. acetonitrile).

Response metrics : Degradation rate (HPLC), byproduct formation (GC-MS).

Statistical analysis : Use ANOVA to identify significant factors.

Example Design Matrix:

| Run | pH | Temp (°C) | Solvent |

|---|---|---|---|

| 1 | 1 | 25 | Water |

| 2 | 3 | 40 | Acetonitrile |

| 3 | 5 | 60 | Water |

Q. What methodologies validate the purity of this compound in synthetic batches?

Methodological Answer: Combine orthogonal techniques:

Chromatography : HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.

Elemental analysis : Confirm C/H/O ratios match theoretical values.

DSC/TGA : Assess thermal stability and melting point consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.